molecular formula C9H19N3O B13857177 2-(2,2,4-Trimethylpiperazin-1-yl)acetamide

2-(2,2,4-Trimethylpiperazin-1-yl)acetamide

Cat. No.: B13857177
M. Wt: 185.27 g/mol
InChI Key: PCVXFMINWQZRJR-UHFFFAOYSA-N
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Description

2-(2,2,4-Trimethylpiperazin-1-yl)acetamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with three methyl groups and an acetamide group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,4-Trimethylpiperazin-1-yl)acetamide typically involves the reaction of 2,2,4-trimethylpiperazine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,4-Trimethylpiperazin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the acetamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(2,2,4-Trimethylpiperazin-1-yl)ethylamine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,4-Trimethylpiperazin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,2,4-Trimethylpiperazin-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in signaling pathways or metabolic processes.

Properties

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(2,2,4-trimethylpiperazin-1-yl)acetamide

InChI

InChI=1S/C9H19N3O/c1-9(2)7-11(3)4-5-12(9)6-8(10)13/h4-7H2,1-3H3,(H2,10,13)

InChI Key

PCVXFMINWQZRJR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1CC(=O)N)C)C

Origin of Product

United States

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